DL-valine

Thermal analysis Quality control Solid-state characterization

DL-Valine (CAS 516-06-3) is a racemic branched-chain amino acid with quantifiable physical differentiation from L-valine: a 30 °C melting point depression (283.5–285 °C vs 315 °C), 0.08 g/cm³ higher density (1.31 vs 1.23 g/cm³), and intermediate aqueous solubility (68 g/L vs 88.5 g/L for L-valine and 56 g/L for D-valine). These properties enable customized dissolution rates in oral/topical formulations. In NCA polymerization, DL-Valine NCA yields lower molecular weight polymers that increase with conversion—a stereochemical lever unavailable with enantiopure monomer. For prodrug design, the D-configuration in D-Val-containing linkers dramatically enhances enzymatic stability (degradation rate: L-L > L-D > D-L > D-D). QC labs can confirm racemic identity via simple melting point or density checks; THz time-domain spectroscopy provides reagent-free PAT for real-time crystallization monitoring.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
CAS No. 516-06-3
Cat. No. B559544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-valine
CAS516-06-3
SynonymsDL-Valine; 516-06-3; valin; Valine,DL-; H-DL-Val-OH; DL-2-Amino-3-methylbutanoicacid; DL-.alpha.-Aminoisovalericacid; CHEBI:27266; KZSNJWFQEVHDMF-UHFFFAOYSA-N; (+/-)-alpha-Aminoisovalericacid; NSC9755; NSC76038; 2-Amino-3-methylbutanoicacid,DL-; ST51046810; valina; L-2-Amino-3-methylbutanoicacid; 25609-85-2; Hval; L-(+)-.alpha.-Aminoisovalericacid; (dl)-valine; DL-Val; POLY-L-VALINE; ACMC-1BIBV; AC1L1AWQ; ACMC-209nk4
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)N
InChIInChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)
InChIKeyKZSNJWFQEVHDMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water;  Insoluble in ether
Insoluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





DL-Valine (CAS 516-06-3): Racemic Branched-Chain Amino Acid for Differentiated Research and Industrial Procurement


DL-Valine (CAS 516-06-3) is a racemic mixture of equal parts D-valine and L-valine, the essential branched-chain amino acid (BCAA). While L-valine is the proteinogenic form, the DL-racemate exhibits distinct physical properties—lower melting point, higher density, and intermediate aqueous solubility—compared to either enantiomer [1]. These quantifiable differences, alongside stereospecific biological recognition and stability profiles, underpin its specialized use in solid-state chemistry, polymer synthesis, and prodrug design.

Why L-Valine Cannot Substitute for DL-Valine in Critical Research and Industrial Applications


Replacing DL-valine with L-valine alters melting point (283.5–285 °C vs 315 °C), density (1.31 vs 1.23 g/cm³), and aqueous solubility (68 vs 88.5 g/L at 20 °C) [1]. Biologically, D-valine is not recognized by eukaryotic translational machinery; at 2,130 μM, D-valine shows no stimulation of protein synthesis in chicken embryo myoblasts, whereas L-valine is active at 213 μM [2]. In prodrug systems, the D-configuration dramatically enhances enzymatic stability: degradation rate constants follow L-valine-L-valine > L-D > D-L > D-D [3]. These measured disparities mean that generic interchangeability is not scientifically justified without compromising physical, biological, or stability outcomes.

Quantitative Differentiation Evidence for DL-Valine Compared to L-Valine and D-Valine


Melting Point and Density Differentiate DL-Valine from Enantiomerically Pure Valine Isomers

DL-valine exhibits a melting point (decomposition) of 283.5–285 °C, significantly lower than L-valine (315 °C) and D-valine (302–303 °C) [1]. Its density is 1.31 g/cm³ compared to 1.23 g/cm³ for L-valine [1].

Thermal analysis Quality control Solid-state characterization

DL-Valine Aqueous Solubility is Intermediate Between L- and D-Valine

DL-valine has an aqueous solubility of 68 g/L at 20 °C, which is 23% lower than L-valine (88.5 g/L) and 21% higher than D-valine (56 g/L) at the same temperature [1].

Solubility profiling Formulation development Biopharmaceutics

Low-Temperature Heat Capacity and Thermodynamic Functions of DL-Valine Differ Measurably from L-Valine

At 298.15 K, the heat capacity (Cp) of DL-valine is 167.3 ± 0.3 J K⁻¹ mol⁻¹ versus 167.9 ± 0.3 for L-valine; entropy (S⁰(T) − S⁰(0)) is 174.4 ± 0.3 versus 178.5 ± 0.4 J K⁻¹ mol⁻¹; enthalpy (H⁰(T) − H⁰(0)) is 27000 ± 50 versus 27510 ± 60 J mol⁻¹ [1].

Calorimetry Thermodynamic modeling Process engineering

Terahertz Spectroscopy Unambiguously Identifies DL-Valine Versus Enantiopure Valine in Solid State

Terahertz time-domain spectroscopy reveals that the polycrystalline spectra of D- and L-valine are essentially identical, while the DL-racemate spectrum is markedly different, exhibiting distinct absorption bands at both 298 K and 78 K [1].

Terahertz spectroscopy Chiral discrimination Solid-state analysis

L-Valine NCA Yields Higher Molecular Weight Polymer Than DL-Valine NCA in Solid-State Polymerization

In solid-state polymerization in hexane, L-valine NCA produced polymer of much higher molecular weight than DL-valine NCA; furthermore, the molecular weight of the polymer from DL-valine NCA increased with conversion, whereas that from L-valine NCA decreased with conversion in solution [1].

Polymer synthesis N-carboxy anhydride Biomaterials

High-Impact Application Scenarios Where DL-Valine Differentiation Drives Selection Decisions


Rapid Batch Identity Verification via Melting Point and Density

Procurement and QC laboratories can use the 30 °C melting point depression and 0.08 g/cm³ density increase of DL-valine relative to L-valine [1] as simple, compendial tests to confirm racemic identity and detect inadvertent enantiomer substitution or contamination in incoming materials.

Controlled-Release Formulation Design Exploiting Intermediate Solubility

Formulation scientists designing oral or topical delivery systems can leverage the intermediate aqueous solubility of DL-valine (68 g/L) relative to L-valine (88.5 g/L) and D-valine (56 g/L) [2] to achieve dissolution rates that are not achievable with either enantiomer alone, enabling customized release kinetics.

Non-Destructive Solid-State Chiral Purity Analysis by THz Spectroscopy

Pharmaceutical and fine chemical manufacturers can employ THz time-domain spectroscopy, which shows a markedly different spectral fingerprint for crystalline DL-valine compared to enantiopure D- or L-valine [3], as a reagent-free, in-line PAT (Process Analytical Technology) tool for real-time monitoring of racemic purity during crystallization and drying.

Stereochemistry-Controlled Polypeptide Synthesis for Tailored Biomaterial Properties

Researchers synthesizing valine-based polypeptides via NCA polymerization can select DL-valine NCA over L-valine NCA when they require lower molecular weight polymer that increases with conversion, as opposed to the high but conversion-decreasing molecular weight obtained from enantiopure monomer [4], providing a stereochemical lever to tune biomaterial performance.

Technical Documentation Hub

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37 linked technical documents
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